2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride
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Overview
Description
2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride is a chemical compound with the molecular formula C8H19NO3S. It is known for its unique structure, which includes a sulfonic acid group and a di(propan-2-yl)amino group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride typically involves the reaction of ethanesulfonic acid with di(propan-2-yl)amine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides.
Major Products Formed
Oxidation: Sulfonates
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a buffer in chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways. The sulfonic acid group plays a crucial role in these interactions by providing a site for hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[Di(propan-2-yl)amino]ethanesulfonic acid
- 2-[Di(propan-2-yl)amino]ethanesulfonic acid;potassium salt
- 2-[Di(propan-2-yl)amino]ethanesulfonic acid;sodium salt
Uniqueness
2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability in aqueous solutions. This property makes it particularly useful in biological and medical applications where solubility is a critical factor.
Properties
CAS No. |
66263-86-3 |
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Molecular Formula |
C8H20ClNO3S |
Molecular Weight |
245.77 g/mol |
IUPAC Name |
2-[di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride |
InChI |
InChI=1S/C8H19NO3S.ClH/c1-7(2)9(8(3)4)5-6-13(10,11)12;/h7-8H,5-6H2,1-4H3,(H,10,11,12);1H |
InChI Key |
VVTDMWPEVFSMLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCS(=O)(=O)O)C(C)C.Cl |
Origin of Product |
United States |
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